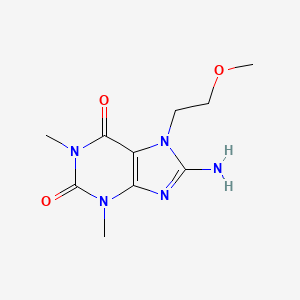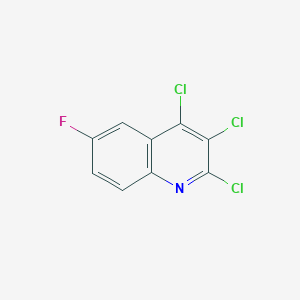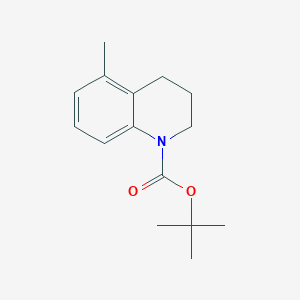
Methyl 2,7-dimethoxy-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,7-dimethoxy-1-naphthoate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at positions 2 and 7, as well as a methyl ester group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,7-dimethoxy-1-naphthoate can be synthesized through a multi-step process. One common method involves the methylation of 2,7-dihydroxy-1-naphthoic acid. The reaction typically proceeds as follows:
Starting Material: 2,7-dihydroxy-1-naphthoic acid.
Methylation: The hydroxyl groups at positions 2 and 7 are methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at position 1 is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Methyl 2,7-dimethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of methyl 2,7-dimethoxy-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar structure but with only one methoxy group.
Methyl 1-naphthoate: Lacks methoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2,7-dimethoxy-1-naphthoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
methyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-10-6-4-9-5-7-12(17-2)13(11(9)8-10)14(15)18-3/h4-8H,1-3H3 |
Clé InChI |
MUIQARHVUGIPOA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)



![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)



![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)


